molecular formula C17H15FN2O2S B6425503 1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea CAS No. 2034487-13-1

1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea

Cat. No. B6425503
CAS RN: 2034487-13-1
M. Wt: 330.4 g/mol
InChI Key: QSWXBDLQMFUHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea, also known as 4-Fluoromethyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea, is a small molecule that has been studied in a variety of scientific fields, such as biochemistry, pharmacology, and molecular biology. This molecule has been found to have a number of interesting properties, such as being a potential drug target, and has been used in a variety of research applications.

Scientific Research Applications

1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has been used in a variety of scientific research applications. For example, it has been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, it has been used in studies of the regulation of gene expression, as well as studies of the effects of drugs on the nervous system.

Mechanism of Action

1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has been found to interact with a number of proteins, including cytochrome P450, which is involved in the metabolism of drugs. Additionally, it has been found to interact with the G-protein coupled receptor, which is responsible for the regulation of gene expression.
Biochemical and Physiological Effects
1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has been found to have a number of biochemical and physiological effects. For example, it has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, it has been found to modulate the activity of the G-protein coupled receptor, which is responsible for the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of 1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea in laboratory experiments has a number of advantages. For example, it is relatively easy to synthesize and can be used in a variety of research applications. Additionally, it has been found to interact with a number of proteins and can be used to study the effects of drugs on the nervous system.
However, there are also some limitations to the use of this molecule in laboratory experiments. For example, the synthesis of this molecule can be difficult and time-consuming. Additionally, its effects on the nervous system have not been fully elucidated and more research is needed in this area.

Future Directions

The use of 1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea in scientific research has a number of potential future directions. For example, further research could be conducted to investigate the effects of this molecule on the nervous system. Additionally, research could be conducted to investigate its potential use as a drug target. Additionally, further research could be conducted to investigate its potential use as a tool for studying gene expression. Finally, research could be conducted to explore the potential use of this molecule as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)methyl-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has been reported in a number of scientific studies. The most commonly used method involves the reaction of 4-fluorophenylmethylmagnesium bromide with 3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea in the presence of a base. This reaction produces the desired product in good yields. Additionally, other methods, such as the reaction of 4-fluorophenylmagnesium bromide with 3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea in the presence of a base, have also been reported.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c18-14-3-1-12(2-4-14)9-19-17(21)20-10-15-5-6-16(22-15)13-7-8-23-11-13/h1-8,11H,9-10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWXBDLQMFUHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=CC=C(O2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

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